molecular formula C26H54O2 B12555375 7-[(Tridecan-7-yl)peroxy]tridecane CAS No. 143716-71-6

7-[(Tridecan-7-yl)peroxy]tridecane

Cat. No.: B12555375
CAS No.: 143716-71-6
M. Wt: 398.7 g/mol
InChI Key: ZHHRSNMAMOKGQF-UHFFFAOYSA-N
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Description

7-[(Tridecan-7-yl)peroxy]tridecane is an organic peroxide compound with the molecular formula C26H54O2. It is characterized by a peroxide functional group (-O-O-) bonded to a tridecane chain. Organic peroxides are known for their reactivity and are often used as initiators in polymerization reactions and as oxidizing agents in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Tridecan-7-yl)peroxy]tridecane typically involves the reaction of tridecan-7-ol with a peroxide source under controlled conditions. One common method is the reaction of tridecan-7-ol with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid, to form the peroxide bond. The reaction is carried out at low temperatures to prevent decomposition of the peroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction conditions to ensure safety and yield. The use of automated systems and reactors helps in maintaining the desired temperature and pressure conditions, minimizing the risk of peroxide decomposition .

Chemical Reactions Analysis

Types of Reactions

7-[(Tridecan-7-yl)peroxy]tridecane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[(Tridecan-7-yl)peroxy]tridecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(Tridecan-7-yl)peroxy]tridecane involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can induce oxidative stress in cells, leading to apoptosis. The compound targets cellular components such as DNA, proteins, and lipids, causing damage and triggering cell death pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its peroxide functional group, which imparts distinct reactivity and biological activity. Unlike its analogs, it can generate ROS and induce oxidative stress, making it valuable in both chemical and biological applications .

Properties

CAS No.

143716-71-6

Molecular Formula

C26H54O2

Molecular Weight

398.7 g/mol

IUPAC Name

7-tridecan-7-ylperoxytridecane

InChI

InChI=1S/C26H54O2/c1-5-9-13-17-21-25(22-18-14-10-6-2)27-28-26(23-19-15-11-7-3)24-20-16-12-8-4/h25-26H,5-24H2,1-4H3

InChI Key

ZHHRSNMAMOKGQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)OOC(CCCCCC)CCCCCC

Origin of Product

United States

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